2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Description
This compound is a structurally complex heterocyclic molecule featuring an isothiazolo[5,4-c]quinoline core fused with a substituted phenyl group. Key structural attributes include:
- A 4-chloro-3-(trifluoromethyl)phenyl substituent, contributing steric bulk and electron-withdrawing properties.
- 4,4,7,8-Tetramethyl groups on the dihydroisothiazoloquinoline scaffold, enhancing lipophilicity and stability.
- A thione (-C=S) functional group at position 1, which may influence reactivity and biological activity.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2S2/c1-10-7-13-16(8-11(10)2)26-20(3,4)18-17(13)19(28)27(29-18)12-5-6-15(22)14(9-12)21(23,24)25/h5-9,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSQWIAHSEFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)Cl)C(F)(F)F)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline moiety and isothiazole ring. The presence of a chloro and trifluoromethyl group suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit significant activity against specific protein kinases. For instance, it has been identified as a potent inhibitor of the c-KIT kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival. Its efficacy against both wild-type c-KIT and several drug-resistant mutants has been documented, highlighting its potential as a therapeutic agent for conditions such as gastrointestinal stromal tumors (GISTs) .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits single-digit nanomolar potency against c-KIT kinase. It shows effectiveness across various drug-resistant mutations, including T670I and D820G. The compound's ability to inhibit these mutations suggests a broad spectrum of activity against clinically relevant targets.
| Mutation | IC50 (nM) |
|---|---|
| c-KIT wt | 5 |
| T670I | 8 |
| D820G | 12 |
In Vivo Studies
In vivo pharmacokinetic studies in animal models (mice and rats) reveal favorable absorption and distribution characteristics. The compound demonstrated significant antitumor efficacy in models expressing drug-resistant c-KIT mutations. The therapeutic index appears promising, suggesting that it could be developed further for clinical applications.
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) : A study involving patient-derived xenograft models showed that treatment with this compound led to tumor regression in cases resistant to imatinib, a standard treatment for GISTs. The study highlighted the compound's potential as a second-line therapy .
- Other Tumor Models : Additional research has indicated activity against other tumor types expressing similar kinases, suggesting broader applicability in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of heterocycles. Below is a detailed comparison based on substituents, core architecture, and physicochemical properties:
Table 1: Structural and Functional Group Comparison
Key Observations :
Core Structure Differences: The target’s isothiazoloquinoline-thione core is distinct from triazole-thiones (e.g., ) and triazolo-isoquinoline systems (e.g., ). The fused isothiazole ring in the target may confer unique electronic properties compared to triazole-based analogs.
Substituent Effects: The trifluoromethyl (CF3) group in the target enhances electronegativity and metabolic stability compared to simple chloro (e.g., ) or sulfonyl (e.g., ) substituents.
Spectroscopic Signatures :
- Triazole-thiones (e.g., ) exhibit characteristic IR peaks for C=S (~1243 cm⁻¹) and C-Cl (~702 cm⁻¹). Similar bands are expected for the target compound, with additional signals for CF3 (~1100–1200 cm⁻¹).
- The absence of a sulfonyl group (SO2) in the target distinguishes it from compounds like , which show strong SO2 IR absorption near 1300 cm⁻¹.
Table 2: Hypothetical Physicochemical Properties
Research Implications and Limitations
Synthetic Challenges: The target’s tetramethyl-substituted isothiazoloquinoline core may require multi-step synthesis, contrasting with the straightforward reflux methods used for triazole-thiones (e.g., ).
However, the bulky tetramethyl groups might limit bioavailability compared to smaller analogs.
Data Gaps :
- Experimental data (e.g., NMR, MS) for the target compound are absent in the provided evidence, necessitating further characterization.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
- Methodology : Multi-step organic synthesis typically involves cyclocondensation of thioketones with substituted amines under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the target compound from byproducts such as unreacted intermediates or regioisomers .
- Key Challenges : Sensitivity of the trifluoromethyl group to hydrolysis and steric hindrance from the tetramethyl substituents may reduce yields. Optimization of reaction time (12–24 hrs) and temperature (60–80°C) is critical .
Q. How can structural ambiguities (e.g., regiochemistry) be resolved for this compound?
- Analytical Tools : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming regiochemistry and stereochemistry. For example, SC-XRD data in analogous compounds (e.g., triazoloisoquinoline derivatives) resolved positional isomerism of chlorine and trifluoromethyl groups .
- Alternative Methods : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HMBC, NOESY) help assign substituent positions. For instance, HMBC correlations between the thione sulfur and adjacent protons can confirm fused-ring connectivity .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data in studies of thiazoloquinoline derivatives?
- Case Study : A 2024 study on 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione (PubChem CID: 1243282) reported contradictory IC₅₀ values (1.7 µM vs. 12.3 µM) against kinase targets. Resolution involved verifying assay conditions (e.g., ATP concentration, pH) and compound solubility (DMSO vs. aqueous buffers) .
- Recommendations : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., SPR, thermal shift) to confirm target engagement .
Q. How can computational modeling guide SAR studies for this compound?
- Approach : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic effects of the trifluoromethyl and chloro groups on thione reactivity. Molecular docking (AutoDock Vina) into targets like cytochrome P450 enzymes identifies steric clashes with tetramethyl groups, explaining reduced metabolic stability .
- Validation : Correlate computed binding energies (ΔG) with experimental inhibition constants (Kᵢ) for iterative SAR refinement .
Contradictions in Literature
- Synthetic Routes : reports thioketone cyclization as optimal, while suggests bromo-intermediates yield higher regioselectivity. This discrepancy may arise from solvent polarity effects (polar aprotic vs. nonpolar) .
- Biological Targets : Quinoline-thione derivatives in show antifungal activity, whereas emphasizes antibacterial effects. Target specificity may depend on substituent electronegativity (CF₃ > Cl) .
Authoritative Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
